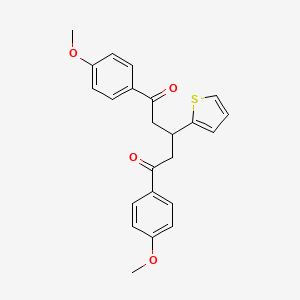
1,5-bis(4-methoxyphenyl)-3-(2-thienyl)-1,5-pentanedione
Übersicht
Beschreibung
1,5-bis(4-methoxyphenyl)-3-(2-thienyl)-1,5-pentanedione, commonly known as Dibenzoylmethane (DBM), is a natural compound found in many plants. It has attracted significant attention in the scientific community due to its various biological properties, including anti-inflammatory, antioxidant, and anti-cancer effects. DBM is also a promising candidate for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of 1,5-bis(4-methoxyphenyl)-3-(2-thienyl)-1,5-pentanedione is not fully understood, but it is believed to act through multiple pathways. 1,5-bis(4-methoxyphenyl)-3-(2-thienyl)-1,5-pentanedione has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. 1,5-bis(4-methoxyphenyl)-3-(2-thienyl)-1,5-pentanedione has also been found to inhibit the NF-κB pathway, which plays a key role in inflammation and cancer. Furthermore, 1,5-bis(4-methoxyphenyl)-3-(2-thienyl)-1,5-pentanedione has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
1,5-bis(4-methoxyphenyl)-3-(2-thienyl)-1,5-pentanedione has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cancer cell growth. 1,5-bis(4-methoxyphenyl)-3-(2-thienyl)-1,5-pentanedione has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Furthermore, 1,5-bis(4-methoxyphenyl)-3-(2-thienyl)-1,5-pentanedione has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1,5-bis(4-methoxyphenyl)-3-(2-thienyl)-1,5-pentanedione has several advantages for lab experiments. It is a natural compound that can be easily synthesized and purified. It has also been extensively studied, and its biological properties are well-characterized. However, 1,5-bis(4-methoxyphenyl)-3-(2-thienyl)-1,5-pentanedione has some limitations for lab experiments. Its low solubility in water can make it challenging to use in cell-based assays. Additionally, its potential toxicity at high concentrations should be taken into consideration.
Zukünftige Richtungen
There are several future directions for the study of 1,5-bis(4-methoxyphenyl)-3-(2-thienyl)-1,5-pentanedione. One area of interest is the development of new drugs and therapies based on 1,5-bis(4-methoxyphenyl)-3-(2-thienyl)-1,5-pentanedione. 1,5-bis(4-methoxyphenyl)-3-(2-thienyl)-1,5-pentanedione has been found to have promising anti-cancer effects, and further research could lead to the development of new cancer treatments. Additionally, 1,5-bis(4-methoxyphenyl)-3-(2-thienyl)-1,5-pentanedione has been shown to have neuroprotective effects, and further research could lead to the development of new treatments for neurodegenerative diseases. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 1,5-bis(4-methoxyphenyl)-3-(2-thienyl)-1,5-pentanedione. Further research could help to determine the optimal dosing and administration of 1,5-bis(4-methoxyphenyl)-3-(2-thienyl)-1,5-pentanedione for therapeutic use. Finally, the study of the interactions between 1,5-bis(4-methoxyphenyl)-3-(2-thienyl)-1,5-pentanedione and other compounds could lead to the development of new drug combinations with enhanced therapeutic effects.
Conclusion:
In conclusion, 1,5-bis(4-methoxyphenyl)-3-(2-thienyl)-1,5-pentanedione is a natural compound with various biological properties, including anti-inflammatory, antioxidant, and anti-cancer effects. It has potential therapeutic applications and is a promising candidate for the development of new drugs and therapies. 1,5-bis(4-methoxyphenyl)-3-(2-thienyl)-1,5-pentanedione has been extensively studied, and its biological properties are well-characterized. Further research is needed to fully understand the mechanism of action of 1,5-bis(4-methoxyphenyl)-3-(2-thienyl)-1,5-pentanedione and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1,5-bis(4-methoxyphenyl)-3-(2-thienyl)-1,5-pentanedione has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. 1,5-bis(4-methoxyphenyl)-3-(2-thienyl)-1,5-pentanedione has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in various animal models. 1,5-bis(4-methoxyphenyl)-3-(2-thienyl)-1,5-pentanedione has also been shown to have potent antioxidant activity, which could protect against oxidative stress-induced damage. Additionally, 1,5-bis(4-methoxyphenyl)-3-(2-thienyl)-1,5-pentanedione has been found to have anti-cancer effects, including the inhibition of cancer cell growth and induction of apoptosis.
Eigenschaften
IUPAC Name |
1,5-bis(4-methoxyphenyl)-3-thiophen-2-ylpentane-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4S/c1-26-19-9-5-16(6-10-19)21(24)14-18(23-4-3-13-28-23)15-22(25)17-7-11-20(27-2)12-8-17/h3-13,18H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOJAYNKLUMQRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=C(C=C2)OC)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



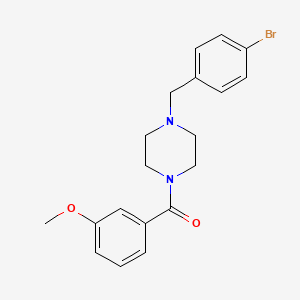

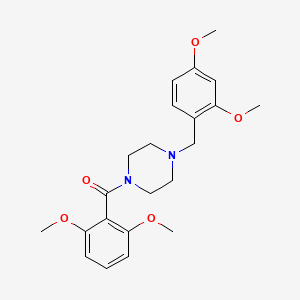
![1-(4-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3458185.png)



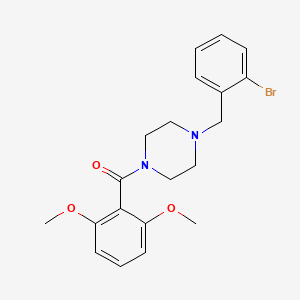
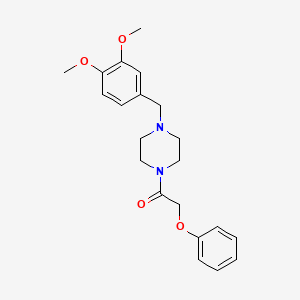


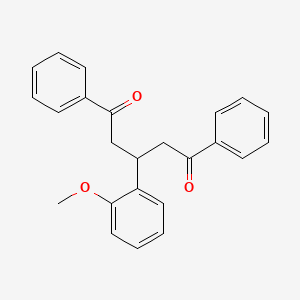
![2-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-1-phenylethanone](/img/structure/B3458230.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3458239.png)